molecular formula C7H7NO3S B8715154 2,2-Dioxo-3,4-dihydro-1,2,3-benzoxathiazine CAS No. 71730-53-5

2,2-Dioxo-3,4-dihydro-1,2,3-benzoxathiazine

Cat. No. B8715154
CAS RN: 71730-53-5
M. Wt: 185.20 g/mol
InChI Key: SCUCWOBOJKTZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04221790

Procedure details

This compound is prepared by essentially the same method as described in Example 9 except that the 2,2-dioxo-6-(1,1-dimethylethyl)-8-chloro-1,2,3-benzoxathiazine is replaced by 2,2-dioxo-1,2,3-benzoxathiazine. The following reagents are employed:
Name
2,2-dioxo-6-(1,1-dimethylethyl)-8-chloro-1,2,3-benzoxathiazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:17])[N:7]=[CH:6][C:5]2[CH:8]=[C:9](C(C)(C)C)[CH:10]=[C:11](Cl)[C:4]=2[O:3]1.O=S1(=O)N=CC2C=CC=CC=2O1>>[O:17]=[S:2]1(=[O:1])[NH:7][CH2:6][C:5]2[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=2[O:3]1

Inputs

Step One
Name
2,2-dioxo-6-(1,1-dimethylethyl)-8-chloro-1,2,3-benzoxathiazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S1(OC2=C(C=N1)C=C(C=C2Cl)C(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S1(OC2=C(C=N1)C=CC=C2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared by essentially the same method

Outcomes

Product
Name
Type
Smiles
O=S1(OC2=C(CN1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.